molecular formula C17H14O3 B7849238 4'-Hydroxy-6,8-dimethylflavone

4'-Hydroxy-6,8-dimethylflavone

Cat. No.: B7849238
M. Wt: 266.29 g/mol
InChI Key: OFKORUIULNKNTE-UHFFFAOYSA-N
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Description

4'-Hydroxy-6,8-dimethylflavone is a flavonoid characterized by a hydroxy group at the 4' position of the B-ring and methyl substituents at the 6 and 8 positions of the A-ring. Flavonoids with methyl and hydroxy substitutions are frequently studied for their anti-inflammatory, antimicrobial, and antioxidant activities, influenced by substituent patterns and electronic properties .

Properties

IUPAC Name

2-(4-hydroxyphenyl)-6,8-dimethylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3/c1-10-7-11(2)17-14(8-10)15(19)9-16(20-17)12-3-5-13(18)6-4-12/h3-9,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKORUIULNKNTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C3=CC=C(C=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Hydroxy-6,8-dimethylflavone typically involves the cyclization of appropriate chalcone precursors. One common method is the oxidative cyclization of 2’-hydroxychalcones under basic conditions. The reaction is usually carried out in the presence of a base such as potassium hydroxide or sodium hydroxide, and an oxidizing agent like iodine or bromine.

Industrial Production Methods

Industrial production of 4’-Hydroxy-6,8-dimethylflavone may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4’-Hydroxy-6,8-dimethylflavone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the flavone structure can be reduced to form flavanones.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of flavanones.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of other flavonoid derivatives.

    Biology: Investigated for its antioxidant and anti-inflammatory properties.

    Medicine: Potential therapeutic agent for conditions such as cancer and cardiovascular diseases.

    Industry: Used in the development of natural dyes and pigments.

Mechanism of Action

The mechanism of action of 4’-Hydroxy-6,8-dimethylflavone involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes such as tyrosinase, which is involved in melanin synthesis. The compound also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, it can modulate signaling pathways related to inflammation and apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Substitution Patterns

The biological activity of flavonoids is highly dependent on the number, position, and type of substituents. Below is a comparative analysis of 4'-Hydroxy-6,8-dimethylflavone and its analogs:

Table 1: Structural and Functional Comparison of Flavonoids
Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Biological Activities (IC50, μM) Source/Reference
This compound 4'-OH, 6-CH3, 8-CH3 C17H14O4 282.29 Not explicitly reported (inferred anti-inflammatory) Derived from analogs
6,8-Dimethyl-5,7,4′-trihydroxyflavone 5-OH, 7-OH, 4'-OH, 6-CH3, 8-CH3 C17H14O6 314.29 Anti-inflammatory (IC50: 17.56 ± 1.41) Glinus oppositifolius
5-Hydroxy-7,4'-dimethoxy-6,8-dimethylflavone 5-OH, 7-OCH3, 4'-OCH3, 6-CH3, 8-CH3 C19H18O6 342.34 Antimicrobial (moderate activity) Eucalyptus deglupta
5,4′-Dihydroxy-7-methoxy-6,8-dimethylflavone 5-OH, 4'-OH, 7-OCH3, 6-CH3, 8-CH3 C18H16O6 328.31 Antitumor, antimicrobial Myrcia guianensis
Eucalyptin (5-Hydroxy-7-methoxy-6,8-dimethyl-4-benzopyrone) 5-OH, 7-OCH3, 6-CH3, 8-CH3 C19H18O5 326.34 Not explicitly reported (structural analog) Echemi.com
4'-Hydroxy-3',5,6,7,8-pentamethoxyflavone 4'-OH, 3'-OCH3, 5-OCH3, 6-OCH3, 7-OCH3, 8-OCH3 C21H22O8 402.39 Limited data (potential biomarker) HMDB

Pharmacokinetic Considerations

  • Synthetic Accessibility : Derivatives like 4'-Hydroxy-6,8-dimethoxyflavone are synthesized via deprotection of benzyl ethers, a method that may introduce impurities affecting efficacy .

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